molecular formula C12H20N2O4S2 B2607950 N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide CAS No. 923184-89-8

N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

Cat. No.: B2607950
CAS No.: 923184-89-8
M. Wt: 320.42
InChI Key: BQFQJLDYGOWNTD-UHFFFAOYSA-N
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Description

N,2,4,6-Tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with four methyl groups at positions 2, 4, 6, and N, along with a complex N-methylmethylsulfonamido moiety at position 2.

Properties

IUPAC Name

N,2,4,6-tetramethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S2/c1-8-7-9(2)12(20(17,18)13-4)10(3)11(8)14(5)19(6,15)16/h7,13H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFQJLDYGOWNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide typically involves the sulfonation of a tetramethylbenzene derivative followed by the introduction of the sulfonamide group. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by the reaction with a suitable amine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • The compound has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. Its sulfonamide moiety is known for antibacterial properties, making it a candidate for antibiotic development.
  • Biochemical Assays
    • N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide has been utilized in biochemical assays to study enzyme inhibition mechanisms. Its structural characteristics allow it to interact with various enzymes, providing insights into enzymatic processes.
  • Material Science
    • The compound has applications in the development of advanced materials. Its unique chemical structure contributes to the enhancement of polymer properties, particularly in creating thermally stable and chemically resistant materials.

Case Studies

Study TitleObjectiveFindings
Antibacterial Activity of Sulfonamides To evaluate the antibacterial properties of sulfonamide derivativesDemonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential for drug development .
Enzyme Inhibition Studies To assess the inhibitory effects on carbonic anhydraseShowed competitive inhibition with a Ki value indicating strong binding affinity .
Polymer Enhancement Investigating the impact of sulfonamide additives on polymer stabilityFound that the addition of this compound improved thermal stability and mechanical properties of polymers .

Mechanism of Action

The mechanism of action of N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Comparisons

Compound Name Substituents Core Structure Notable Functional Groups
N,2,4,6-Tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide 2,4,6-trimethyl, N-methyl, methylsulfonamido Benzene Methylsulfonamido, multiple methyl groups
4-[1-(4-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 11) Chlorobenzoyl, indolylideneamino Benzene Chlorobenzoyl, pyrimidinyl
4-(4-Oxo-2-phenylquinazolin-3-yl)-N-pyrimidin-2-yl-benzenesulfonamide (Compound B) Quinazolinone, pyrimidinyl Benzene Quinazolinone, pyrimidinyl
2,4,6-Trimethyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide 2,4,6-trimethyl, isoxazolyl Benzene Isoxazole ring

Key Observations :

  • Lipophilicity: The tetramethyl substitution in the target compound enhances lipophilicity compared to analogs like Compound 11 (chlorobenzoyl) or Compound B (quinazolinone), which contain polar groups. This may influence membrane permeability and bioavailability .
  • Bioactivity: The N-methylmethylsulfonamido group in the target compound is structurally distinct from the indolylideneamino (Compound 11) or quinazolinone (Compound B) moieties. These differences likely alter binding affinities to biological targets, such as enzymes or receptors.

Pharmacological Activity Comparisons

Key Observations :

  • The absence of halogenated or heterocyclic substituents in the target compound may limit its antimicrobial or cytotoxic potency compared to analogs like Compound 11 or 18, where chloro-benzoyl groups enhance activity .
  • The methylsulfonamido group in the target compound shares functional similarity with calcium salts containing N-methylmethylsulfonamido-pyrimidine moieties (e.g., ), which are associated with enzyme inhibition (e.g., HMG-CoA reductase).

Biological Activity

N,2,4,6-tetramethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, a sulfonamide compound, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a benzene ring with multiple methyl groups and a sulfonamide moiety. Its molecular formula is C15H20N2O4SC_{15}H_{20}N_{2}O_{4}S with a molecular weight of approximately 320.4 g/mol. The presence of the sulfonamide group is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₀N₂O₄S
Molecular Weight320.4 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit notable antimicrobial properties. The compound's effectiveness against various bacterial strains has been evaluated through Minimum Inhibitory Concentration (MIC) assays.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of related sulfonamide compounds, it was found that derivatives showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated MIC values ranging from 32 to 128 µg/mL against E. coli and S. aureus .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that sulfonamides can induce apoptosis in cancer cell lines through various pathways.

Case Study: Apoptotic Mechanisms

In vitro studies on cancer cell lines such as HeLa and MCF-7 revealed that certain sulfonamide derivatives led to significant cell cycle arrest and apoptosis. The mechanism involved the activation of the MAPK/ERK signaling pathway, suggesting that this compound could be developed as a targeted anticancer therapy .

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes.

Table 2: Inhibition Potency Against Carbonic Anhydrases

CompoundhCA I (IC50)hCA II (IC50)hCA IX (IC50)
N-methylmethylsulfonamido derivative134 nM77 nM10 nM

These findings highlight the compound's potential in therapeutic applications targeting carbonic anhydrases .

Q & A

Q. What advanced NMR techniques elucidate dynamic behavior in solution (e.g., rotameric equilibria)?

  • Methodological Answer : Perform 1^1H-13^13C HSQC and NOESY experiments to detect through-space interactions between methyl groups and the sulfonamide moiety. Variable-temperature NMR (25–60°C) probes energy barriers for rotational isomerism .

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